molecular formula C16H17ClN6 B496925 3-(2-chlorobenzyl)-7-piperidino-3H-[1,2,3]triazolo[4,5-d]pyrimidine

3-(2-chlorobenzyl)-7-piperidino-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B496925
M. Wt: 328.8g/mol
InChI Key: RHNNFIDMLJYXSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorobenzyl)-7-piperidino-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a compound belonging to the class of [1,2,3]triazolo[4,5-d]pyrimidine derivatives. These compounds have garnered significant interest due to their potential therapeutic applications, particularly in the field of oncology. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development.

Preparation Methods

The synthesis of 3-(2-chlorobenzyl)-7-piperidino-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with piperidine to form the intermediate 2-chlorobenzylpiperidine. This intermediate is then reacted with a suitable triazole precursor under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-(2-chlorobenzyl)-7-piperidino-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl moiety, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-7-piperidino-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit ubiquitin specific peptidase 28 (USP28), a protein associated with cancer progression . By binding to USP28, the compound disrupts its function, leading to the inhibition of cancer cell proliferation and the induction of apoptosis. Additionally, it affects various signaling pathways involved in cell cycle regulation and epithelial-mesenchymal transition (EMT) .

Comparison with Similar Compounds

3-(2-chlorobenzyl)-7-piperidino-3H-[1,2,3]triazolo[4,5-d]pyrimidine can be compared with other [1,2,3]triazolo[4,5-d]pyrimidine derivatives, such as:

Properties

Molecular Formula

C16H17ClN6

Molecular Weight

328.8g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-7-piperidin-1-yltriazolo[4,5-d]pyrimidine

InChI

InChI=1S/C16H17ClN6/c17-13-7-3-2-6-12(13)10-23-16-14(20-21-23)15(18-11-19-16)22-8-4-1-5-9-22/h2-3,6-7,11H,1,4-5,8-10H2

InChI Key

RHNNFIDMLJYXSZ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4Cl

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4Cl

Origin of Product

United States

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